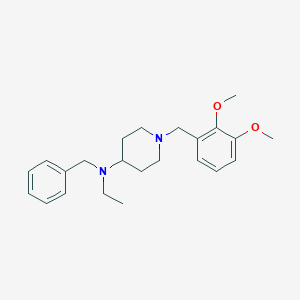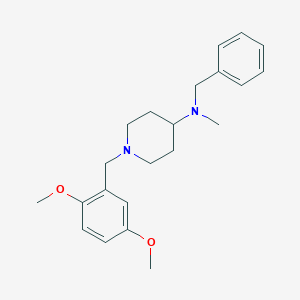![molecular formula C24H33N3O B247675 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247675.png)
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as EBP or N-EBP and has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood. However, it has been shown to act as a selective serotonin receptor agonist, particularly at the 5-HT1A and 5-HT7 receptors. It also acts as a dopamine receptor antagonist, particularly at the D2 receptor. These actions are believed to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to decrease the levels of dopamine, which is a neurotransmitter involved in reward and motivation. These effects are believed to contribute to its therapeutic effects in various diseases.
実験室実験の利点と制限
One of the advantages of using 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various diseases. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine. One direction is to further investigate its potential therapeutic applications in various diseases, particularly in cancer therapy. Another direction is to study its mechanism of action in more detail, particularly its interactions with the serotonin and dopamine receptors. Additionally, there is a need to investigate its potential toxicity and safety profile in more detail to ensure its safe use in scientific research.
合成法
The synthesis of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine involves the reaction of 1-(2-ethoxybenzyl)-4-phenylpiperazine with piperidine in the presence of a catalyst. The reaction results in the formation of the desired compound with high yield and purity. The synthesis method has been optimized to produce large quantities of this compound for scientific research purposes.
科学的研究の応用
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of depression, schizophrenia, and Parkinson's disease. Moreover, it has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
特性
分子式 |
C24H33N3O |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C24H33N3O/c1-2-28-24-11-7-6-8-21(24)20-25-14-12-23(13-15-25)27-18-16-26(17-19-27)22-9-4-3-5-10-22/h3-11,23H,2,12-20H2,1H3 |
InChIキー |
PTONOIKSMRMNOZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
